molecular formula C15H20F2N2OS B2557458 N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide CAS No. 398996-23-1

N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide

Cat. No.: B2557458
CAS No.: 398996-23-1
M. Wt: 314.39
InChI Key: LVZMXNNTEWBIKO-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide is a useful research compound. Its molecular formula is C15H20F2N2OS and its molecular weight is 314.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and DNA Binding

A study focused on the synthesis and DNA binding of novel bioactive thiazole derivatives linked to N-phenylmorpholine moiety. The work demonstrates an accessible series of derivatives with potential antimicrobial and anti-cancer activities. These compounds, which involve similar structural motifs to N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide, showcased remarkable efficacy against microbes and cancer cells, indicating their potential in drug discovery and biochemical research (Farghaly et al., 2020).

Antibacterial and Antioxidant Agents

Research into the development of novel thiosemicarbazones with antibacterial and antioxidant activities identified compounds with excellent potency against Gram-positive pathogens. This study's compounds, structurally related to this compound, displayed significant inhibitory effects at low concentrations, showcasing their potential as therapeutic agents (Karaküçük-Iyidoğan et al., 2014).

Pharmacological Activity

Another research project synthesized various 1-substituted-3,5-dimethyl-4-[(substituted phenyl) diazenyl] pyrazole derivatives to investigate their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Such studies contribute to understanding how compounds similar to this compound can be utilized in medical research for developing new therapeutic agents (Hussain & Kaushik, 2015).

Cytotoxicity and Anticancer Activity

Research into the synthesis of pyrazole derivatives for potential anticancer applications revealed compounds with significant cytotoxicity against various cancer cell lines. This exploration underscores the potential of this compound analogs in cancer therapy, highlighting their effectiveness and providing a basis for further development in anticancer pharmacotherapy (Alam et al., 2016).

Antimicrobial and Hypoglycemic Activities

A study on adamantane-isothiourea hybrid derivatives, including compounds structurally related to this compound, investigated their in vitro antimicrobial activity and in vivo hypoglycemic activities. The findings indicate potent broad-spectrum antibacterial activity and significant dose-independent reduction of serum glucose levels in diabetic rats, suggesting these compounds' potential in treating bacterial infections and diabetes (Al-Wahaibi et al., 2017).

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2OS/c1-2-12-5-3-4-10-19(12)15(21)18-11-6-8-13(9-7-11)20-14(16)17/h6-9,12,14H,2-5,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZMXNNTEWBIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=S)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.